![molecular formula C21H19Cl2N7O2 B068692 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline CAS No. 172701-67-6](/img/structure/B68692.png)
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline, commonly known as CDM, is a synthetic compound that has been the subject of intense scientific research in recent years. CDM has been found to possess a range of physiological and biochemical effects, making it an important tool for scientists working in a variety of fields.
Mécanisme D'action
The exact mechanism of action of CDM is not yet fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. It has been found to affect the activity of a range of enzymes and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor.
Effets Biochimiques Et Physiologiques
CDM has been found to possess a range of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain. It has been shown to have neuroprotective effects, and to be effective in treating a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDM is its ability to modulate the activity of specific enzymes and receptors, making it a useful tool for scientists studying the role of these molecules in various physiological processes. However, one limitation of CDM is that it can be difficult to work with, and requires specialized equipment and expertise to synthesize and use effectively.
Orientations Futures
There are many potential future directions for research on CDM, including further exploration of its mechanism of action, and the development of new synthetic methods for producing the compound. Additionally, CDM may have potential applications in the treatment of a range of neurological disorders, and further research is needed to explore this possibility.
Méthodes De Synthèse
CDM can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 5-(chloromethyl)-1,3,4-oxadiazol-2-yl-2-(3-chlorophenyl)-4-methoxypyrazole in the presence of sodium hydride. The resulting compound can then be further reacted with diazonium salts to produce the final product.
Applications De Recherche Scientifique
CDM has a wide range of potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience. It has been found to possess a range of physiological and biochemical effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain.
Propriétés
Numéro CAS |
172701-67-6 |
|---|---|
Nom du produit |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
Formule moléculaire |
C21H19Cl2N7O2 |
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H19Cl2N7O2/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(31-3)18(21-27-25-17(12-22)32-21)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3 |
Clé InChI |
CNFKQZVVXKSUQZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
Synonymes |
4-[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-meth oxy-pyrazol-3-yl]diazenyl-N,N-dimethyl-aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



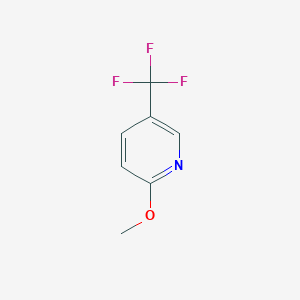
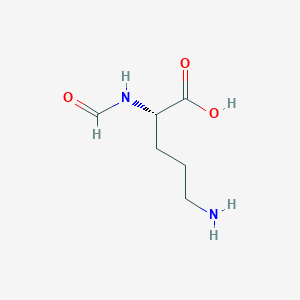
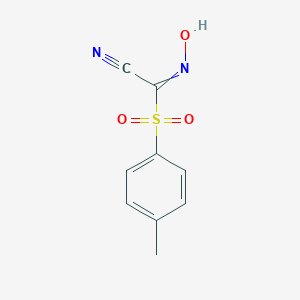
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
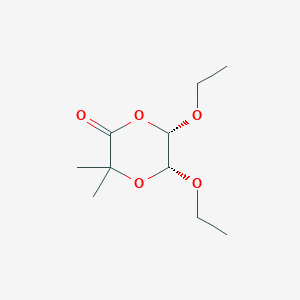
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
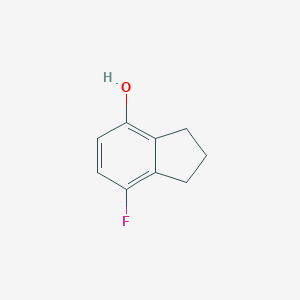
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

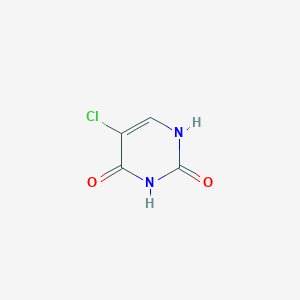
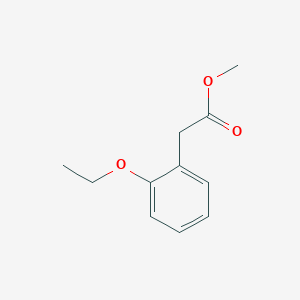
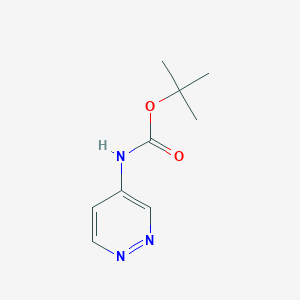
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)